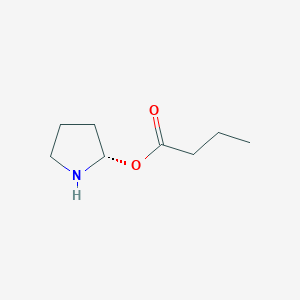

(2S)-Pyrrolidin-2-yl butanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

221911-70-2 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

[(2S)-pyrrolidin-2-yl] butanoate |

InChI |

InChI=1S/C8H15NO2/c1-2-4-8(10)11-7-5-3-6-9-7/h7,9H,2-6H2,1H3/t7-/m0/s1 |

InChI Key |

CYKHFITVGCMPEC-ZETCQYMHSA-N |

Isomeric SMILES |

CCCC(=O)O[C@H]1CCCN1 |

Canonical SMILES |

CCCC(=O)OC1CCCN1 |

Origin of Product |

United States |

Synthetic Methodologies for 2s Pyrrolidin 2 Yl Butanoate and Analogous Chiral Pyrrolidine Esters

Stereoselective Synthesis Approaches

Stereoselective synthesis is crucial for producing specific enantiomers of chiral molecules, as different enantiomers can exhibit distinct biological activities. For pyrrolidine (B122466) esters, achieving the desired stereochemistry at the C2 position, and potentially other stereocenters, is a primary objective.

Enantioselective catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

Asymmetric [3+2] cycloaddition reactions are powerful tools for constructing five-membered heterocyclic rings like pyrrolidines with high regio- and stereocontrol. acs.org The reaction between an azomethine ylide and an alkene is a particularly effective method for synthesizing substituted and stereoisomerically pure pyrrolidines. acs.orgnih.gov These reactions can be rendered asymmetric by using chiral dipoles, chiral dipolarophiles, or chiral catalysts. acs.org

Transition metal-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides are a prominent strategy for preparing enantioenriched pyrrolidines. bohrium.com For instance, copper(I) and silver(I) complexes with chiral ligands like TF-BiphamPhos have been used to catalyze highly stereoselective [3+2] cycloadditions of azomethine ylides derived from various amino esters with different dipolarophiles. bohrium.com This approach allows for the synthesis of a wide range of enantioenriched pyrrolidines with multiple stereocenters in a single step. bohrium.com The choice of metal and ligand can influence the stereochemical outcome, providing access to either exo- or endo-substituted pyrrolidines with high diastereoselectivity and enantioselectivity. mdpi.com

Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines also provides a direct route to chiral pyrrolidines. thieme-connect.com By selecting the appropriate ligand and reaction conditions, this method can achieve high chemo-, regio-, diastereo-, and enantioselectivity for a broad scope of aromatic and aliphatic imines. thieme-connect.com

| Catalyst System | Dipole/Dipolarophile | Product | Stereoselectivity | Reference |

| Cu(I) or Ag(I)/TF-BiphamPhos | Glycinate-derived azomethine ylides with various dipolarophiles | Enantioenriched pyrrolidines | High stereoselectivity | bohrium.com |

| Pd-catalyst with phosphoramidite (B1245037) ligands | Trimethylenemethane with various imines | Chiral pyrrolidines | High chemo-, regio-, diastereo-, and enantioselectivity | thieme-connect.com |

| Chiral Silver Catalyst | Imino esters with N-(2-t-butylphenyl)maleimide | Chiral bicyclic pyrrolidines | High yields (86-99%), >90% de, 90->99% ee | chim.it |

| Chiral Amine | Isatin-derived azomethine ylides and α,β-unsaturated aldehydes | Spiro[oxindole-3,2′-pyrrolidine]s | High diastereo- and enantioselectivity | rsc.org |

Organocatalytic dynamic kinetic resolution (DKR) cascades have emerged as a powerful strategy for the synthesis of highly functionalized and stereochemically complex molecules. pkusz.edu.cn This approach combines a reversible step with a subsequent DKR step to achieve high enantiomeric and diastereomeric purity in the final product. pkusz.edu.cnacs.org

Transition metal catalysis is a cornerstone of modern synthetic organic chemistry, offering a wide array of transformations for the asymmetric synthesis of heterocyclic compounds. catalyst-enabling-synthetic-chemistry.comwhiterose.ac.uk Copper and ruthenium catalysts have been particularly effective in the synthesis of chiral pyrrolidines.

Copper(I)-catalyzed asymmetric [3+2] cycloaddition reactions of azomethine ylides are a well-established method for producing enantioenriched pyrrolidines. bohrium.comcatalyst-enabling-synthetic-chemistry.com For instance, the use of chiral Cu(I) complexes with ligands like (R)-DTBM-Segphos can facilitate the direct synthesis of polysubstituted chiral pyrrolidines from azomethine ylides with high diastereoselectivity and excellent enantioselectivity. mdpi.com

Ruthenium catalysts have been employed in the dynamic kinetic resolution of racemic intermediates to produce enantiopure pyrrolidines. For example, lipase (B570770) PS-IM in combination with a ruthenium catalyst has been used for the acetylation of 3-hydroxypyrrolidine, allowing for the racemization of the starting material and achieving a yield of 87% with 95% ee for the N-Cbz protected pyrrolidine. rsc.org Ruthenium complexes have also been used in dual catalytic systems for the cyclization of aliphatic azides to form chiral α-aryl pyrrolidines with enantioselectivities up to 99% ee. researchgate.net

A modern approach to forming chiral N-benzylic heterocycles involves the use of nickel/photoredox dual catalysis. nih.govresearchgate.netnih.gov This method facilitates the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides. nih.govacs.org The use of bi-oxazoline (BiOX) ligands as chiral ligands is crucial for achieving good to excellent enantioselectivity in the formation of these pharmaceutically relevant structures. nih.govacs.org This C(sp²)–C(sp³) cross-coupling methodology offers a powerful alternative to traditional S_N2-type displacements, which often require enantioenriched electrophiles and can suffer from erosion of enantiopurity. nih.gov

Another strategy utilizing Ni/photoredox dual catalysis is the decarboxylative coupling of α-heterocyclic carboxylic acids with aryl bromides, which provides a rapid route to enantioenriched drug-like products when using chiral pyridine (B92270)–oxazoline (PyOx) ligands. acs.org These methods are highly valuable in drug discovery for enabling systematic structure-activity relationship studies. nih.gov

Biocatalysis offers a green and efficient alternative for the synthesis of chiral compounds, often operating under mild conditions with high selectivity. nih.govacs.org

Directed evolution has been used to engineer cytochrome P411 variants capable of catalyzing the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines. nih.govacs.org The engineered enzyme P411-PYS-5149 can catalyze the insertion of an alkyl nitrene into C(sp³)–H bonds, affording pyrrolidine derivatives with good enantioselectivity and catalytic efficiency. nih.govacs.org This biocatalytic platform provides a concise route for preparing chiral N-heterocycles. nih.gov Furthermore, these engineered enzymes can be coupled with other biocatalytic transformations to rapidly build molecular complexity. nih.gov For instance, a cytochrome P411 variant was used to synthesize an enantioenriched α-amino ester in good yield with excellent enantioselectivity and diastereoselectivity. nih.gov

Imine reductases (IREDs) have also been evolved for the asymmetric reduction of cyclic imines to produce chiral pyrrolidines. acs.org For example, an engineered IRED was used for the synthesis of a chiral pyrrolidine intermediate for the kinase inhibitor larotrectinib. acs.org Additionally, a one-pot cascade reaction using a transaminase and a reductive aminase has been developed for the synthesis of 2,5-disubstituted pyrrolidines. chemrxiv.org

Kinetic Resolution Techniques in Pyrrolidine Synthesis

Kinetic resolution (KR) is a foundational technique for obtaining enantiomerically pure compounds from a racemic mixture. rsc.org This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer (as product) from the slower-reacting one (unreacted starting material). rsc.org In the synthesis of chiral pyrrolidines, both enzymatic and non-enzymatic kinetic resolutions are employed. rsc.org

A more advanced approach, Dynamic Kinetic Resolution (DKR), has emerged as a powerful tool. In DKR, the less reactive enantiomer of the starting material is continuously racemized in situ. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product, overcoming the 50% yield limitation of classical KR. pkusz.edu.cn

Organocatalytic DKR cascades have been successfully applied to the synthesis of highly functionalized pyrrolidines. acs.org For instance, a combination of a reversible aza-Henry reaction with a DKR-driven aza-Michael cyclization can produce polysubstituted pyrrolidines in high yields (50-95%) and with excellent enantioselectivity (>90% ee). pkusz.edu.cnacs.org Another strategy involves the dynamic resolution of 2-lithiopyrrolidines, where electrophilic substitution of racemic N-substituted 2-lithiopyrrolidines in the presence of a chiral ligand affords enantiomerically enriched 2-substituted pyrrolidines. nih.gov The choice of chiral ligand can determine which enantiomer of the product is formed. nih.gov

Table 1: Examples of Kinetic Resolution in Pyrrolidine Synthesis

| Resolution Method | Reactants | Catalyst/Reagent | Key Feature | Outcome | Ref |

|---|---|---|---|---|---|

| Dynamic Kinetic Resolution (DKR) Cascade | Nitroalkenes bearing esters/ketones | Cinchona alkaloid-derived carbamate | Combines reversible aza-Henry reaction with DKR aza-Michael cyclization | Good yields (50-95%), high diastereomeric and enantiomeric excess (>90% ee) | pkusz.edu.cnacs.org |

| Dynamic Thermodynamic Resolution | Racemic N-alkyl-2-(tributylstannyl)pyrrolidines | n-Butyllithium and a chiral ligand (e.g., (-)-sparteine) | Forms diastereomeric lithiopyrrolidine-ligand complexes that equilibrate | Highly enantioselective electrophilic substitutions | nih.gov |

Classical and Emerging Synthetic Routes to Pyrrolidine Cores Relevant to Esters

The construction of the pyrrolidine ring is a critical step. Various methods have been developed, ranging from classical cycloadditions to modern metal-catalyzed cyclizations, to afford the pyrrolidine core with high control over substitution and stereochemistry.

Glycine-Based Cycloaddition and Annulation Reactions

Glycine (B1666218) serves as a versatile and readily available starting material for the synthesis of pyrrolidine derivatives. mdpi.comnih.govscilit.com A prominent method is the [3+2] cycloaddition reaction involving azomethine ylides generated from glycine or its derivatives. mdpi.comresearchgate.net These 1,3-dipoles react with various dipolarophiles to construct the five-membered pyrrolidine ring. researchgate.net

One common approach involves the decarboxylative condensation of α-amino acids with aldehydes, which generates semi-stabilized azomethine ylides. mdpi.comresearchgate.net These intermediates exhibit better regio- and stereoselectivity compared to non-stabilized ylides. mdpi.com For example, a pseudo five-component reaction of glycine, aldehydes, and maleimides can produce complex tetracyclic pyrrolizidines in high yields (71–93%) and with high diastereoselectivity. mdpi.com Silver-catalyzed asymmetric [3+2] cycloaddition between glycine imino esters and α-alkylidene succinimides also affords spiropyrrolidines with high diastereo- and enantioselectivities. acs.org

Table 2: Glycine-Based Synthesis of Pyrrolidine Derivatives

| Reaction Type | Glycine Derivative | Dipolarophile | Catalyst/Conditions | Product | Ref |

|---|---|---|---|---|---|

| Pseudo five-component [3+2] cycloaddition | Glycine | Aldehydes and Maleimides | MeCN, 90 °C | Tetracyclic pyrrolizidines | mdpi.com |

| Asymmetric [3+2] cycloaddition | Glycine imino esters | α-Alkylidene succinimides | AgOAc/ThioClickFerrophos (TCF) complex | Spiropyrrolidines | acs.org |

Intramolecular Amination of Organoboronates

A modern and highly stereospecific route to substituted pyrrolidines involves the intramolecular amination of organoboronates. acs.orgorganic-chemistry.orgacs.org This method capitalizes on the formation of an aminoboron "ate" complex, which then undergoes a 1,2-metalate shift to establish the crucial C–N bond, thereby closing the ring. acs.orgorganic-chemistry.org

The process is particularly valuable because it can be applied to enantiomerically enriched organoboronic esters, leading to the formation of chiral azacycles with high stereospecificity. acs.orgorganic-chemistry.org The reaction sequence typically involves preparing a substrate containing both an organoboronic ester and a tethered electrophilic amine, such as a methoxyamine. acs.org Removal of a protecting group (e.g., Boc) from the nitrogen, followed by treatment with a base, induces the cyclization to form pyrrolidines, as well as other azacycles like azetidines and piperidines. acs.orgorganic-chemistry.org

Reductive Cyclizations of Enynes and Diynes

Reductive cyclization of enynes (compounds containing both an alkene and an alkyne) and diynes is an effective strategy for constructing cyclic systems, including pyrrolidines. acs.orgchemistryviews.org These reactions often employ transition metal catalysts to mediate the formation of the five-membered ring.

For instance, iron-catalyzed reductive cyclization of 1,6-enynes can produce 3,4-disubstituted pyrrolidines. u-tokyo.ac.jp More recently, cobalt-catalyzed reductive cyclizations have been developed that use molecular hydrogen (H₂) as a clean and cost-effective reductant. chemistryviews.org These cobalt(I)-catalyzed reactions, performed with a CoBr₂·6H₂O precatalyst, proceed in good yields without causing unwanted olefin isomerization or over-reduction. organic-chemistry.orgchemistryviews.org This method is tolerant of various functional groups and can be used to synthesize a range of substituted pyrrolidines from readily available 1,6-enynes. organic-chemistry.orgmdpi.com

Table 3: Reductive Cyclization of 1,6-Enynes to Form Pyrrolidines

| Catalyst System | Reductant | Substrate Scope | Key Advantage | Ref |

|---|---|---|---|---|

| Iron-dinitrogen complex | Isopropyl groups on catalyst ligand | N-Tosyl-1,6-enynes | Forms (Z)-alkene selectively | u-tokyo.ac.jp |

| CoBr₂·6H₂O / Xantphos ligand / Zn | H₂ (1 atm) | Various 1,6-enynes and diynes | Use of H₂ as a green reductant, good functional group tolerance | chemistryviews.org |

Conjugate Additions to Maleimides Forming Pyrrolidinedione Derivatives

The conjugate addition of nucleophiles to maleimides is a robust method for synthesizing succinimide (B58015) derivatives, which feature a pyrrolidine-2,5-dione core. researchgate.netnih.gov This Michael addition reaction is a key step in building precursors that can be further modified to yield functionalized pyrrolidines. u-szeged.hu

A variety of nucleophiles, including 1,3-dicarbonyl compounds like β-ketoesters, can be added to N-substituted maleimides. researchgate.netresearchgate.net The development of asymmetric organocatalysis has enabled these additions to be performed with high enantioselectivity. u-szeged.hu Chiral primary amine-based organocatalysts, often derived from optically pure diamines, have proven effective. researchgate.net For example, the addition of ethyl 2-fluoroacetoacetate to N-substituted maleimides using a thiophosphoramide catalyst derived from 1,2-diphenylethane-1,2-diamine (B1144217) yields succinimides with a fluorine-bearing quaternary carbon in high yields and excellent enantiomeric excesses. u-szeged.huresearchgate.net These pyrrolidinedione products serve as versatile intermediates for more complex pyrrolidine structures. nih.gov

Derivatization and Functionalization Strategies of Pyrrolidine Rings toward Butanoate Esters

Once the chiral pyrrolidine core is synthesized, the final step toward producing (2S)-Pyrrolidin-2-yl butanoate is the introduction of the butanoate ester group. This is typically achieved through standard esterification or derivatization procedures.

If the synthetic route yields a precursor such as (2S)-pyrrolidin-2-ol or (2S)-pyrrolidin-2-ylmethanol, direct esterification is the most straightforward approach. This involves reacting the hydroxyl group of the pyrrolidine precursor with butyric acid or one of its activated derivatives. Common methods include:

Fischer Esterification: Reaction with butyric acid in the presence of a strong acid catalyst.

Acylation with an Acyl Halide: Reaction with butyryl chloride in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct.

Acylation with an Anhydride: Reaction with butanoic anhydride, which can be catalyzed by an acid or base.

Alternatively, if the synthesis produces a pyrrolidine with a different functional group at the 2-position, such as a carboxylic acid ((S)-proline), a two-step process of reduction to the corresponding alcohol followed by esterification would be necessary. Pyrrolidide derivatives, formed from the reaction of esters with pyrrolidine, are also a known class of compounds, highlighting the reactivity of the pyrrolidine nitrogen with ester functionalities under certain conditions. aocs.org The functionalization of complex pyrrolidine skeletons, such as those produced from pyridine ring contraction, demonstrates the utility of these cores as building blocks for a variety of substituted derivatives. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2s Pyrrolidin 2 Yl Butanoate

Reaction Mechanisms in Chiral Pyrrolidine (B122466) Ester Formation

The formation of chiral pyrrolidine esters, such as (2S)-Pyrrolidin-2-yl butanoate, is often achieved through proline-catalyzed reactions. Proline, a naturally occurring chiral amino acid, can act as an efficient organocatalyst. The catalytic cycle of proline in reactions like the aldol (B89426) condensation involves the formation of an enamine intermediate. longdom.orgpnas.orglibretexts.org The reaction of proline with a carbonyl donor, like a ketone, generates an enamine which then reacts with an aldehyde. libretexts.org This process is highly stereoselective, leading to the formation of chiral products. libretexts.org

Several mechanisms have been proposed for proline-catalyzed reactions. One widely accepted mechanism involves the formation of an enamine from the reaction of the pyrrolidine's secondary amine with a carbonyl compound. pnas.orglibretexts.org This enamine then acts as a nucleophile. libretexts.org Another proposed mechanism suggests the involvement of oxazolidinone intermediates, which are formed from the reaction of proline with aldehydes or ketones. pnas.org In some cases, it has been observed that proline is initially and quantitatively engaged in the formation of these oxazolidinone species. pnas.org

The synthesis of pyrrolidine derivatives can also be achieved through other methods like 1,3-dipolar cycloaddition reactions. nih.gov This method involves the reaction of an azomethine ylide with a dipolarophile to construct the five-membered pyrrolidine ring. nih.gov

Ester Hydrolysis and Transesterification Pathways

The hydrolysis of esters, including pyrrolidine esters, can be catalyzed by acids or bases. libretexts.orgchemguide.co.uk Acid-catalyzed hydrolysis is a reversible reaction, and to drive it to completion, an excess of water is typically used. libretexts.orgchemguide.co.uk Alkaline hydrolysis, on the other hand, is an irreversible reaction and is often the preferred method. libretexts.orgchemguide.co.uk This process, sometimes referred to as saponification, results in the formation of a carboxylate salt and an alcohol. libretexts.org

The rate of hydrolysis can be influenced by the structure of the ester. For instance, studies on fluorinated ethyl esters have shown that the introduction of fluorine atoms significantly increases the hydrolysis rate. nih.gov The hydrolytic stability of peptide esters can also be tailored by introducing charges adjacent to the ester group. nih.gov

Transesterification is another important reaction pathway for esters. This process involves the conversion of one ester into another by reaction with an alcohol. In the context of this compound, this could involve the exchange of the butanoyl group with another acyl group. Transesterification reactions can be catalyzed by enzymes, such as lipases, and are often used in kinetic resolutions to separate enantiomers. mdpi.com

Reactivity at the Pyrrolidine Nitrogen and Butanoate Ester Group

The pyrrolidine ring contains a secondary nitrogen atom which is a key site of reactivity. This nitrogen atom is basic and nucleophilic, allowing it to participate in a variety of reactions. nih.gov The basicity of the pyrrolidine nitrogen can be influenced by substituents on the ring. nih.gov For example, the nitrogen can be acylated, alkylated, or participate in the formation of N-acyliminium ions, which are reactive intermediates in various synthetic transformations. researchgate.net

The butanoate ester group is another reactive site in the molecule. The carbonyl carbon of the ester is electrophilic and can be attacked by nucleophiles, leading to hydrolysis or transesterification as discussed previously. The ester can also be reduced to the corresponding alcohol. Furthermore, the α-protons to the carbonyl group are acidic and can be removed by a base to form an enolate, which can then participate in various carbon-carbon bond-forming reactions. acs.org

Electrophilic and Nucleophilic Interactions

This compound can participate in both electrophilic and nucleophilic interactions. The pyrrolidine nitrogen, being a secondary amine, acts as a nucleophile. nih.gov It can react with various electrophiles. For example, in proline-catalyzed reactions, the nitrogen atom initiates the catalytic cycle by attacking a carbonyl compound to form an enamine. libretexts.org

The butanoate ester group provides electrophilic character to the molecule. The carbonyl carbon is susceptible to attack by a wide range of nucleophiles. ucsb.edu This electrophilicity is central to its hydrolysis and transesterification reactions. nih.govmdpi.com Additionally, the molecule can be made to act as a nucleophile at the α-carbon of the butanoate group by deprotonation to form an enolate. This enolate can then react with electrophiles in alkylation or acylation reactions. acs.org

Stereochemical Control and Regioselectivity in Reactions Involving the Compound

The stereochemistry of the pyrrolidine ring plays a crucial role in directing the outcome of reactions. The (2S) configuration of the chiral center at the 2-position of the pyrrolidine ring can influence the stereoselectivity of reactions at other positions. For instance, in proline-catalyzed aldol reactions, the stereochemistry of the proline catalyst dictates the stereochemistry of the product. libretexts.org The formation of specific enantiomers or diastereomers is often controlled by minimizing steric interactions in the transition state. libretexts.org

Regioselectivity, the control of which position in a molecule reacts, is also a key aspect of the chemistry of this compound. For example, in the alkylation of proline derivatives, the position of alkylation can be controlled by the choice of protecting groups and reaction conditions. acs.org The regioselective enolization of a protected 4-oxoproline derivative, for instance, allows for selective alkylation at the C3 position. acs.org Similarly, in reactions involving both the pyrrolidine nitrogen and the ester group, the site of reaction can often be controlled by the choice of reagents and reaction conditions.

Influence of Confined Environments on Chemical Reactivity (Supramolecular Catalysis Principles)

The reactivity of molecules like this compound can be significantly altered within confined environments, a key principle of supramolecular catalysis. osti.govwiley.com Supramolecular hosts, such as cyclodextrins or self-assembled cages, can encapsulate guest molecules, creating a microenvironment that is different from the bulk solution. osti.govbohrium.com This encapsulation can lead to enhanced reaction rates, altered selectivity, and stabilization of reactive intermediates. osti.gov

For example, the hydrolysis of esters has been shown to be accelerated within the hydrophobic cavity of a supramolecular host. osti.gov In the context of pyrrolidine derivatives, β-cyclodextrin has been used as a supramolecular catalyst for the synthesis of pyrrolidinone derivatives in an aqueous medium. bohrium.com The confined environment of the cyclodextrin (B1172386) cavity facilitates the reaction, leading to high yields under mild, environmentally friendly conditions. bohrium.com The principles of supramolecular catalysis offer a powerful tool to control and enhance the chemical reactivity of this compound and related compounds.

Applications in Asymmetric Catalysis and Advanced Organic Synthesis

(2S)-Pyrrolidin-2-yl Butanoate as a Chiral Ligand in Transition Metal Catalysis.researchgate.netcore.ac.uk

The utility of this compound and related pyrrolidine (B122466) structures extends to their role as chiral ligands in transition metal-catalyzed reactions. diva-portal.orgresearchgate.net The inherent chirality of the pyrrolidine ring allows for the creation of a chiral environment around the metal center, influencing the stereochemical outcome of the reaction.

Design Principles for Enantioselective Catalysis.

The design of effective chiral ligands is a cornerstone of asymmetric catalysis. diva-portal.org A successful ligand must create a steric and electronic environment that favors the formation of one enantiomer of the product over the other. Key design principles include:

Steric Hindrance: The strategic placement of bulky groups on the ligand can create a chiral pocket around the metal's active site, sterically guiding the substrate to approach from a specific direction. diva-portal.org

Electronic Effects: The electronic properties of the ligand can influence the reactivity and selectivity of the catalyst. diva-portal.org

Non-covalent Interactions: Attractive non-covalent interactions, such as hydrogen bonding and π-π stacking, between the ligand and the substrate can help to orient the substrate in a preferred conformation for enantioselective transformation. acs.orgacs.org

Bite Angle and Flexibility: In bidentate and polydentate ligands, the geometry and flexibility of the ligand backbone are crucial in determining the coordination geometry around the metal center and, consequently, the enantioselectivity.

Pyrrolidine-based ligands, including those derived from this compound, are often favored due to their rigid five-membered ring structure, which can provide a well-defined and predictable chiral environment. nih.gov The substituents on the pyrrolidine ring can be readily modified to fine-tune the steric and electronic properties of the resulting ligand. diva-portal.org

Ligand-Substrate Interactions and Transition State Stabilization.

The enantioselectivity of a metal-catalyzed reaction is determined by the difference in the activation energies of the two diastereomeric transition states leading to the two enantiomeric products. Chiral ligands, such as those incorporating the this compound scaffold, play a critical role in stabilizing one of these transition states over the other.

This stabilization is often achieved through a combination of steric repulsion and attractive non-covalent interactions between the ligand and the substrate. acs.org For instance, a chiral ligand can possess functionalities capable of forming hydrogen bonds or other attractive interactions with the substrate, thereby locking it into a specific orientation that leads to the desired enantiomer. acs.org Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to model these ligand-substrate interactions and understand the origins of enantioinduction. acs.org These studies can reveal crucial details about the geometry of the transition state and the nature of the non-covalent interactions that govern the stereochemical outcome. acs.orgacs.org

Role as a Chiral Organocatalyst or Auxiliary in Asymmetric Transformations.diva-portal.orgresearchgate.netcore.ac.uk

Beyond its use in metal catalysis, the pyrrolidine scaffold is a cornerstone of organocatalysis. nih.gov Proline and its derivatives are among the most widely used organocatalysts, capable of promoting a vast array of asymmetric transformations. nih.gov The secondary amine of the pyrrolidine ring can react with carbonyl compounds to form chiral enamines or iminium ions, which then undergo stereoselective reactions with various electrophiles and nucleophiles. nih.gov

This compound can function as a chiral auxiliary, a stereogenic group temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed, yielding the enantiomerically enriched product. wikipedia.org For example, N-acylated pyrrolidine derivatives have been employed as chiral auxiliaries in stereoselective aldol (B89426) reactions. rsc.org

Furthermore, the pyrrolidine moiety is a key component of many bifunctional organocatalysts, which contain both a nucleophilic/electrophilic activation site (the pyrrolidine amine) and a group capable of directing the substrate through non-covalent interactions, such as a hydrogen-bond donor. nih.gov

Utilization as a Chiral Building Block for Complex Molecules.

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex molecules. sigmaaldrich.comcymitquimica.com this compound, with its defined stereochemistry, represents a valuable chiral building block for the construction of a variety of target molecules, including natural products and their analogs. nih.gov

Synthesis of Natural Products and Bioactive Analogs.acs.org

The synthesis of natural products and their bioactive analogs is a major driving force in organic chemistry. nih.govnih.gov Many of these molecules possess complex structures with multiple stereocenters, making their stereocontrolled synthesis a significant challenge. Chiral building blocks derived from the pyrrolidine scaffold are frequently employed in these synthetic endeavors.

Stereoselective Construction of Pyrrolizidine and Indolizidine Alkaloids.core.ac.uk

Pyrrolizidine and indolizidine alkaloids are two major classes of natural products that feature a bicyclic core containing a nitrogen atom at the bridgehead. rsc.orgnih.gov Many of these alkaloids exhibit significant biological activity. The pyrrolidine ring of this compound provides a pre-formed five-membered ring that can be elaborated into the bicyclic core of these alkaloids.

Various synthetic strategies have been developed for the stereoselective synthesis of these alkaloid frameworks, often starting from chiral pyrrolidine derivatives. nih.govresearchgate.netnih.gov These methods include intramolecular cyclization reactions, ring-closing metathesis, and tandem reaction sequences. The use of a chiral building block like this compound can be instrumental in controlling the absolute stereochemistry of the final alkaloid product. For example, a key step in the synthesis of the indolizidine alkaloid monomorine I involved the diastereoselective reduction of an enamide derived from a pyrrolidine precursor. core.ac.uk

Advanced Spectroscopic and Analytical Characterization of 2s Pyrrolidin 2 Yl Butanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For (2S)-Pyrrolidin-2-yl butanoate, both ¹H and ¹³C NMR would provide definitive information about its covalent structure and stereochemistry.

Assignment of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The pyrrolidine (B122466) ring protons would appear as complex multiplets due to spin-spin coupling. The proton at the chiral center (C2) would likely resonate in the range of 4.0-5.0 ppm, shifted downfield by the adjacent oxygen and nitrogen atoms. The protons of the butanoate chain would exhibit characteristic patterns: a triplet for the terminal methyl group (~0.9 ppm), a sextet for the adjacent methylene (B1212753) group (~1.6 ppm), and a triplet for the methylene group alpha to the carbonyl (~2.3 ppm).

The ¹³C NMR spectrum would display a signal for each of the eight carbon atoms in the molecule. The carbonyl carbon of the ester group would be the most downfield signal, typically in the 170-175 ppm region. The carbon of the chiral center (C2) would be expected around 60-70 ppm. The remaining carbons of the pyrrolidine ring and the butanoate chain would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on typical values for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrrolidine N-H | 1.5 - 3.0 | Broad Singlet |

| Pyrrolidine C2-H | 4.0 - 5.0 | Multiplet |

| Pyrrolidine CH₂ | 1.8 - 3.5 | Multiplets |

| Butanoate α-CH₂ | 2.2 - 2.4 | Triplet |

| Butanoate β-CH₂ | 1.5 - 1.7 | Sextet |

| Butanoate γ-CH₃ | 0.8 - 1.0 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on typical values for similar structural motifs.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Butanoate C=O | 170 - 175 |

| Pyrrolidine C2 | 60 - 70 |

| Pyrrolidine C5 | 45 - 55 |

| Pyrrolidine C3, C4 | 20 - 40 |

| Butanoate α-CH₂ | 35 - 40 |

| Butanoate β-CH₂ | 18 - 25 |

| Butanoate γ-CH₃ | 13 - 15 |

Regioselectivity and Diastereomer Ratio Determination

In the context of the synthesis of this compound, for instance, via the esterification of (S)-prolinol, NMR is crucial for confirming the regioselectivity. The acylation should occur at the hydroxyl group rather than the secondary amine. This would be confirmed by the downfield shift of the C2 proton and the methylene protons adjacent to the oxygen, characteristic of ester formation. Should the synthesis potentially produce diastereomers, high-resolution NMR could be used to determine the diastereomeric ratio by integrating the signals unique to each diastereomer.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₈H₁₅NO₂), the expected exact mass is approximately 157.1103 g/mol . A high-resolution mass spectrometer would be able to confirm the elemental composition.

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 157 would be observed. Key fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangement. A prominent fragmentation would be the loss of the butanoyloxy group or parts of it. The pyrrolidine ring can also undergo characteristic fragmentation, often involving the loss of ethylene. Common fragments would be expected at m/z values corresponding to the protonated pyrrolidinemethanol cation and fragments from the butanoyl group.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Should this compound be obtained as a crystalline solid, single-crystal X-ray diffraction would provide an unambiguous determination of its three-dimensional structure. This technique would confirm the absolute configuration of the chiral center at C2 as (S), provided a suitable heavy atom is present or by using anomalous dispersion effects. Furthermore, it would reveal detailed information about bond lengths, bond angles, and torsion angles in the solid state. Intermolecular interactions, such as hydrogen bonding involving the pyrrolidine N-H group and the ester carbonyl oxygen, which dictate the crystal packing, would also be elucidated.

Vibrational Spectroscopy (IR, FTIR) for Functional Group Analysis and Hydrogen Bonding Studies

Infrared (IR) or Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FTIR spectrum of this compound would be expected to show several key absorption bands.

A strong, sharp absorption band around 1735-1750 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester would appear in the 1150-1250 cm⁻¹ region. The N-H stretching vibration of the secondary amine in the pyrrolidine ring would be observed as a moderate band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic parts of the molecule would be found just below 3000 cm⁻¹. The presence and nature of hydrogen bonding can influence the position and shape of the N-H and C=O stretching bands.

Table 3: Predicted IR Absorption Bands for this compound This table is predictive and based on typical values for similar compounds.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| N-H (Pyrrolidine) | Stretch | 3300 - 3500 |

| C-H (Aliphatic) | Stretch | 2850 - 2960 |

| C=O (Ester) | Stretch | 1735 - 1750 |

| C-O (Ester) | Stretch | 1150 - 1250 |

| N-H (Pyrrolidine) | Bend | 1500 - 1650 |

Chiroptical Methods for Enantiomeric Purity and Absolute Stereochemistry Determination

Chiroptical methods are essential for characterizing chiral molecules. The specific rotation, [α]D, measured using a polarimeter, would be a characteristic physical constant for this compound. This measurement is a straightforward way to assess the enantiomeric purity of a sample, with the magnitude of the rotation being proportional to the enantiomeric excess.

Circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, would provide more detailed stereochemical information. The CD spectrum would show characteristic Cotton effects (positive or negative bands) corresponding to the electronic transitions of the molecule's chromophores, primarily the ester carbonyl group. The sign and magnitude of these Cotton effects are directly related to the absolute stereochemistry of the chiral center and the conformation of the molecule in solution.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules. purechemistry.org It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. smoldyn.org For enantiomers, the CD spectra are of equal magnitude but opposite sign, presenting mirror images of each other. nih.govresearchgate.net This characteristic makes CD spectroscopy an invaluable tool for determining the absolute configuration of a molecule like this compound.

The process involves recording the CD spectrum of the compound and comparing it to reference spectra or theoretically calculated spectra. mtoz-biolabs.com The absolute configuration can be assigned with a high degree of confidence if the experimental spectrum of the S-configured stereoisomer aligns with the calculated spectrum. dntb.gov.ua The observed signals, known as the Cotton effect, can often be attributed to specific electronic transitions within the molecule, such as π-π* transitions. dntb.gov.ua Modern methodologies for predicting CD spectra often utilize ab initio density functional theory (DFT), which has proven reliable for a wide variety of molecules, including those with conformational flexibility. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a cornerstone technique for the separation and analysis of enantiomers. researchgate.netcsfarmacie.cz The principle of this method lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and, thus, separation.

For a compound like this compound, a wide array of CSPs are available, with polysaccharide-based phases being among the most successful and versatile. nih.gov Derivatives of cellulose (B213188) and amylose, such as tris(3,5-dimethylphenylcarbamate), are renowned for their excellent enantiorecognition capabilities across a broad range of racemic compounds. researchgate.netnih.gov These CSPs function through a combination of interactions, including hydrogen bonding, π-π interactions, and steric effects, which create a specific chiral environment for recognition. slideshare.netnih.gov

Method development is crucial for achieving optimal separation. This involves screening different CSPs and optimizing the mobile phase composition. springernature.com Both normal-phase (e.g., n-hexane/alcohol mixtures) and reversed-phase conditions can be employed. springernature.comresearchgate.net The choice of alcohol (methanol, ethanol, isopropanol) and its concentration in the mobile phase can significantly impact retention and resolution. researchgate.net For pyrrolidinone derivatives, studies have shown that cellulose-based columns can achieve baseline separation with high resolution factors. researchgate.netnih.govresearchgate.net

| Parameter | Condition |

|---|---|

| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Time (2R-isomer) | 12.5 min |

| Retention Time (2S-isomer) | 15.8 min |

| Selectivity Factor (α) | 1.35 |

| Resolution (Rs) | 2.80 |

Advanced Chromatographic Separations (e.g., HILIC-MS) for Analysis in Complex Mixtures

Analyzing polar compounds like this compound in complex biological or environmental matrices presents a significant challenge. Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful separation technique well-suited for the retention and analysis of such polar and hydrophilic molecules. nih.govchromatographyonline.com HILIC utilizes a polar stationary phase (e.g., amide, silica) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile. amsbiopharma.comchromatographyonline.com The separation mechanism is based on the partitioning of the analyte into a water-enriched layer adsorbed onto the surface of the stationary phase. amsbiopharma.com

When coupled with Mass Spectrometry (MS), HILIC offers several distinct advantages for analyzing complex mixtures. nih.gov The high organic content of the HILIC mobile phase promotes efficient desolvation and ionization in the electrospray ionization (ESI) source, often leading to a significant enhancement in MS sensitivity—sometimes by a factor of ten or more compared to reversed-phase chromatography. nih.govchromatographyonline.comthermofisher.com This increased sensitivity is critical for detecting trace levels of compounds. Furthermore, HILIC provides a selectivity that is orthogonal to reversed-phase LC, which is beneficial for comprehensive analysis. chromatographyonline.com

The development of a HILIC-MS method requires careful selection of the stationary phase and mobile phase additives, such as volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate, to ensure compatibility with MS detection and to control analyte retention. nih.gov This approach allows for the robust quantification of polar compounds in a single analytical run without the need for derivatization. amsbiopharma.com

| Parameter | Condition |

|---|---|

| Column | BEH Amide, 1.7 µm |

| Dimensions | 100 mm x 2.1 mm |

| Mobile Phase A | 10 mM Ammonium Formate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 95% to 50% B over 10 min |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray (ESI+) |

| MS Detection | Selected Ion Monitoring (SIM) |

| Precursor Ion (M+H)⁺ | m/z 158.1176 |

Theoretical and Computational Studies of 2s Pyrrolidin 2 Yl Butanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of (2S)-Pyrrolidin-2-yl butanoate. ekb.eg These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution and energy levels. iitg.ac.in

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, can be employed to optimize the molecular geometry and predict various electronic properties. arabjchem.org Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.orgresearchgate.net The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net

Analysis of the molecular electrostatic potential (MEP) map, also generated through DFT, can identify the electron-rich and electron-deficient regions of this compound. This information is vital for predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Illustrative DFT-Calculated Properties for this compound

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -0.5 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and stability. researchgate.net |

Note: The values in this table are illustrative examples of data that would be generated from DFT calculations and are not based on published experimental results.

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. iitg.ac.in Methods like Hartree-Fock (HF) and more advanced techniques like Møller-Plesset perturbation theory (e.g., MP2) can provide a highly accurate description of the electronic structure of this compound. researchgate.net These calculations are computationally more intensive than DFT but can be used to validate DFT results and provide benchmark data for conformational energies and reaction barriers. researchgate.netarxiv.org For a molecule like nicotine, which contains a pyrrolidine (B122466) ring, ab initio MP2 calculations have been successfully used to predict spectroscopic parameters. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can reveal its conformational landscape, showing how the molecule flexes and changes shape in different environments, such as in an aqueous solution. nih.govmun.ca

By simulating the molecule for nanoseconds or even microseconds, researchers can identify the most stable, low-energy conformations. frontiersin.org This is crucial because a molecule's shape affects its biological activity and chemical reactivity. mun.ca The simulations track the trajectory of each atom, providing insights into intramolecular interactions and the flexibility of the pyrrolidine ring and the butanoate side chain. The stability of the system during the simulation can be assessed by monitoring parameters like the Root Mean Square Deviation (RMSD). frontiersin.org

Example Conformational Analysis Data from a Hypothetical MD Simulation

| Parameter | Illustrative Result | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | The duration of the simulation to observe molecular motion. frontiersin.org |

| Major Conformer | Chair-like pyrrolidine ring | The most frequently observed and stable shape. mun.ca |

| Average RMSD | 1.5 Å | Indicates the stability of the molecule's backbone during the simulation. |

Note: The results in this table are hypothetical examples of data obtained from MD simulations.

Computational Studies on Stereoselectivity and Reaction Pathways

Computational studies are invaluable for understanding and predicting the stereoselectivity of chemical reactions involving chiral molecules like this compound. DFT calculations can be used to model the transition states of potential reaction pathways. clockss.org By comparing the activation energies of different pathways, chemists can predict which stereoisomer is more likely to form. researchgate.net

For instance, if this compound were used as a catalyst or reactant, computational modeling could elucidate the mechanism of action. clockss.org This involves identifying key intermediates and transition states, and calculating their relative Gibbs free energies to map out the entire reaction energy profile. researchgate.net Such studies help explain the origins of observed stereoselectivity and guide the design of more efficient synthetic routes. escholarship.org

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to drug discovery. nih.gov If this compound were being investigated as a potential drug candidate, molecular docking would be used to predict how it might bind to a specific protein target. consensus.app

The process involves placing the 3D structure of this compound into the binding site of a protein and using a scoring function to estimate the binding affinity. nih.gov The results can identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov Following docking, MD simulations are often performed on the ligand-protein complex to validate the stability of the predicted binding pose and to observe the dynamics of the interaction over time. nih.govnih.gov

Illustrative Molecular Docking Results

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Enzyme X | -7.2 | ASP-120, TYR-85, LEU-45 |

| Receptor Y | -6.5 | SER-210, PHE-150, VAL-98 |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study. The protein targets and results are not based on published research.

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrrolidine (B122466) derivatives is a mature field, yet the pursuit of more efficient, economical, and environmentally benign methods continues to be a priority in green chemistry. u-tokyo.ac.jp Future research into the synthesis of (2S)-Pyrrolidin-2-yl butanoate will likely focus on novel routes that improve atom economy, reduce waste, and utilize sustainable resources.

Current strategies for creating substituted pyrrolidines often begin with chiral precursors like proline or employ asymmetric catalytic methods. mdpi.commdpi.com Building on this, sustainable approaches could involve biocatalysis or the use of eco-friendly solvents and catalysts. For instance, the use of β-cyclodextrin as a supramolecular catalyst in a water-ethanol medium has been demonstrated for the eco-efficient synthesis of substituted pyrrolidin-2-ones, a methodology that could be adapted for butanoate esters. rsc.orgbohrium.com Similarly, direct amidation of carboxylic acids using boronic acid catalysts in greener solvents like toluene (B28343) represents a more atom-economical alternative to traditional coupling methods. rsc.org

Another promising avenue is the development of one-pot, multi-component reactions. An efficient, catalyst-free, three-component domino reaction in an ethanol-water mixture has been used to create complex pyrrolidine-fused spirooxindoles, highlighting a strategy that could potentially be tailored for the synthesis of this compound, minimizing purification steps and solvent waste. researchgate.net Iron-catalyzed direct acylation of amines with esters in biodegradable solvents like diethyl carbonate also presents a greener pathway. rsc.org

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis | Relevant Findings |

| Supramolecular Catalysis | Use of catalysts like β-cyclodextrin in aqueous media. | Environmentally benign, metal-free, mild reaction conditions. | Effective for synthesizing pyrrolidin-2-one derivatives at room temperature. rsc.orgbohrium.com |

| Domino Reactions | Multi-component, one-pot synthesis without catalysts. | High atom economy, reduced waste, simplified purification. | Proven successful for creating polycyclic pyrrolidine structures in green solvents. researchgate.net |

| Boronic Acid Catalysis | Direct amidation of carboxylic acids. | High yields, applicable to amino acid derivatives, improved E-factor. | Enables coupling under more practical and economical conditions. rsc.org |

| Iron-Catalyzed Acylation | Use of earth-abundant metal catalyst with O₂ as an oxidant. | Low catalyst loading, use of biodegradable solvents, atom-economical. | Efficient for direct amidation of esters, offering a sustainable alternative. rsc.org |

| Asymmetric Organocatalysis | Stereoselective synthesis using chiral organocatalysts. | Access to specific enantiomers, avoids toxic metal catalysts. | Established for producing optically active pyrrolidine precursors. mdpi.comnih.gov |

Exploration of New Catalytic Roles and Methodologies

The pyrrolidine scaffold is a privileged motif in asymmetric organocatalysis, largely due to the success of proline and its derivatives in activating substrates through enamine and iminium ion intermediates. nih.govbeilstein-journals.orgacs.org this compound is an intriguing candidate for exploration as a novel organocatalyst. The ester functional group at the C-2 position could modulate the catalyst's steric and electronic properties, influencing its reactivity and selectivity in asymmetric transformations.

Future research could investigate the catalytic efficacy of this compound in a variety of well-established organocatalytic reactions. These include:

Aldol (B89426) Reactions: Asymmetric aldol reactions are a cornerstone of organocatalysis. Researchers could test the ability of this compound to catalyze the reaction between ketones and aldehydes, comparing its performance (yield, diastereoselectivity, and enantioselectivity) to that of L-proline and other prolinamides. mdpi.comnih.gov

Michael Additions: The conjugate addition of aldehydes or ketones to nitroolefins is another key application for pyrrolidine-based catalysts. beilstein-journals.orgresearchgate.net The butanoate moiety might create a unique chiral pocket, potentially leading to high enantioselectivities in the formation of carbon-carbon bonds.

Diels-Alder Reactions: MacMillan's imidazolidinone catalysts, derived from amino acids, were seminal in demonstrating the power of organocatalysis for cycloadditions. nih.gov Exploring this compound in asymmetric Diels-Alder reactions could unlock new synthetic pathways.

Furthermore, the integration of this compound into bifunctional catalytic systems, where the butanoate group could act as a hydrogen-bond donor/acceptor or a coordinating site for a metal co-catalyst, represents a promising direction. researchgate.net The development of methodologies that utilize this compound under photoredox conditions is also an emerging frontier, expanding its utility from polar to light-driven radical chemistry. acs.org

| Potential Catalytic Reaction | Catalytic Intermediate | Expected Outcome | Rationale Based on Pyrrolidine Catalysis |

| Asymmetric Aldol Reaction | Enamine | Formation of chiral β-hydroxy ketones. | Proline, the parent structure, is a classic catalyst for this transformation. nih.gov |

| Asymmetric Michael Addition | Enamine/Iminium | Formation of chiral 1,5-dicarbonyls or γ-nitrocarbonyls. | Diarylprolinol ethers show high efficiency; the butanoate group offers a new steric influence. beilstein-journals.org |

| Asymmetric Mannich Reaction | Enamine | Synthesis of chiral β-amino carbonyl compounds. | A fundamental reaction in the organocatalytic toolbox, sensitive to catalyst structure. |

| Asymmetric Cycloadditions | Iminium | Enantioselective formation of cyclic structures. | Pyrrolidine-based catalysts are effective for Diels-Alder and [3+2] cycloadditions. nih.govresearchgate.net |

Advanced Characterization Techniques for In-situ Monitoring

Understanding the precise mechanism by which a catalyst operates or a synthetic reaction proceeds is crucial for optimization and innovation. The application of advanced in-situ and operando characterization techniques to reactions involving this compound is a key future research direction. osti.govnih.gov These methods allow for real-time monitoring of catalyst behavior, the identification of transient intermediates, and the elucidation of reaction kinetics under actual operating conditions. osti.govrsc.org

Spectroscopic techniques are central to these investigations:

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow-based NMR and standard in-situ NMR can provide detailed structural information on intermediates formed during a catalytic cycle, such as the enamine or iminium species generated from this compound. researchgate.netbeilstein-journals.org

In-situ Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is exceptionally sensitive for detecting minor species and charged intermediates in solution. rsc.org It can be used to directly observe catalyst-substrate adducts and key intermediates, helping to confirm or refute proposed mechanistic pathways. rsc.orgriken.jp

In-situ Infrared (IR) and Raman Spectroscopy: Techniques like ReactIR can monitor the concentration of reactants, products, and key functional groups in real-time, providing valuable kinetic data. beilstein-journals.orgresearchgate.net This is useful for tracking the formation of the butanoate ester during synthesis or its participation in catalytic reactions.

X-ray Photoelectron Spectroscopy (XPS): Advanced XPS techniques can provide insights into the electronic structure and chemical state of atoms, which is particularly useful if this compound is used as a ligand in a metal-catalyzed system. mdpi.com

By combining these experimental techniques with computational modeling, such as Density Functional Theory (DFT), a comprehensive understanding of the reaction mechanisms, transition states, and factors controlling selectivity can be achieved. researchgate.netresearchgate.net

| Technique | Information Gained | Application to this compound |

| In-situ NMR | Structural elucidation of intermediates, reaction kinetics. | Observing enamine/iminium formation in organocatalysis. researchgate.net |

| In-situ ESI-MS | Detection of transient and low-concentration intermediates. | Identifying catalyst-substrate complexes and reaction byproducts. rsc.org |

| In-situ IR/Raman | Real-time concentration profiles of reactants and products. | Monitoring reaction progress and optimizing conditions for synthesis or catalysis. beilstein-journals.org |

| In-situ XPS | Surface composition and electronic states of catalysts. | Characterizing the compound when used as a ligand on a solid support or in a metal complex. mdpi.com |

Interdisciplinary Research Integrating this compound as a Core Structure

The pyrrolidine scaffold is a cornerstone of medicinal chemistry and materials science, valued for its presence in numerous bioactive molecules and its utility as a synthetic building block. frontiersin.orgresearchgate.net A significant future direction involves leveraging this compound as a core structure for creating novel molecules with tailored functions in interdisciplinary fields.

Medicinal Chemistry: The pyrrolidine ring is found in a wide range of approved drugs, including antivirals, antibacterials, and antihypertensives. frontiersin.org The butanoate ester group can act as a bioisostere or be hydrolyzed in vivo to reveal a pro-drug, potentially improving pharmacokinetic properties. Future work could involve incorporating the this compound moiety into larger molecules designed to target specific biological pathways, such as integrin inhibitors for fibrosis or novel agents for neurological disorders. acs.org For example, derivatives of ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate have shown promising antimicrobial and anthelmintic activity. nih.govfrontiersin.org

Materials Science: The unique structural and chemical properties of pyrrolidine derivatives make them attractive for the development of new materials. Research could focus on incorporating this compound into polymers or larger macrocycles. For instance, porphyrin-pyrrolidine conjugates have been developed as efficient photosensitizers for photodynamic therapy, a field where new photoactive molecules are in demand. mdpi.com

Chemical Biology: The development of fluorescent probes for biological imaging is another exciting avenue. The pyrrolidine ring can be integrated into fluorophore structures, and the butanoate group could be used to tune solubility or cell permeability. acs.org A probe for pyrrolidine has been developed that functions via a combination-type reaction, suggesting that the reactivity of the pyrrolidine nitrogen could be exploited for sensing applications. nih.gov

This interdisciplinary approach, combining organic synthesis with biology and materials science, will be crucial for unlocking the full potential of this compound as a versatile chemical scaffold. ontosight.airesearchgate.net

Q & A

Q. What synthetic strategies are effective for producing enantiopure (2S)-Pyrrolidin-2-yl butanoate?

Enantioselective synthesis typically involves chiral starting materials or catalysts. For example, reductive amination of (S)-pyrrolidine derivatives with butanoic acid esters under hydrogenation conditions (e.g., using Pd/C or PtO₂) can yield the target compound. Purification via preparative HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) ensures stereochemical integrity . Optimizing reaction parameters (temperature, solvent polarity, and catalyst loading) is critical for achieving yields >40%, as demonstrated in analogous pyrrolidine syntheses .

Q. Which analytical techniques are essential for validating the purity and stereochemistry of this compound?

- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic peaks for the pyrrolidine ring (δ 1.8–3.5 ppm) and butanoate ester (δ 1.2–2.4 ppm). NOESY can verify stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 172.12) and fragmentation patterns .

- Chiral HPLC : Retention time comparisons with racemic mixtures or standards confirm enantiopurity (e.g., Chiralpak® IC column, hexane:isopropanol gradient) .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

Conduct kinetic studies in buffer solutions (pH 7.4, 37°C) using UV-Vis or LC-MS to monitor ester hydrolysis. Compare degradation rates to structurally similar compounds (e.g., tert-butyl esters) to evaluate steric and electronic effects on stability .

Advanced Research Questions

Q. What role does stereochemistry play in modulating the biological activity of this compound?

The (2S) configuration influences binding to chiral biomolecular targets. For example, enantiomer-specific inhibition of enzymes (e.g., proteases or kinases) can be evaluated via competitive assays using fluorogenic substrates. Stereochemical inversion (e.g., to 2R) often reduces potency by >50%, as seen in analogous pyrrolidine-based inhibitors .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations (GROMACS) model ligand-receptor interactions. Use crystal structures of target proteins (e.g., from the PDB) to identify key binding residues. Free energy calculations (MM-PBSA) quantify binding affinities, with validation via experimental IC₅₀ values .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:

- Use ATP-based viability assays (CellTiter-Glo®) for cytotoxicity.

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Cross-reference with structural analogs (e.g., (2S)-pyrrolidin-2-yl propionates) to isolate structure-activity relationships (SAR) .

Q. How does the ester functional group in this compound influence its pharmacokinetic profile?

The butanoate ester enhances lipophilicity (logP ~1.8), improving membrane permeability. In vivo, esterases hydrolyze the group to the free acid, altering bioavailability. Compare plasma half-lives (t₁/₂) in rodent models using LC-MS/MS to track metabolite formation .

Methodological Notes

- Stereochemical Purity : Always confirm enantiomeric excess (ee) via polarimetry or chiral HPLC. Even minor impurities (ee <98%) can skew biological data .

- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, solvent purity) to mitigate variability in synthesis yields .

- Ethical Compliance : Adhere to institutional guidelines for in vitro/in vivo studies, especially when testing derivatives for toxicity or therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.